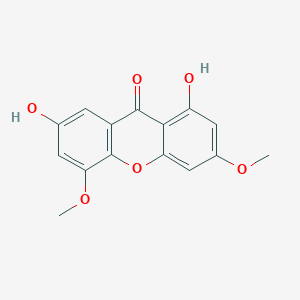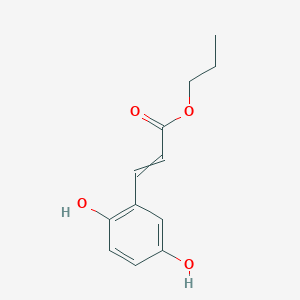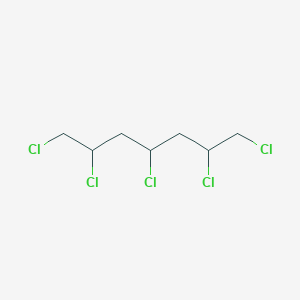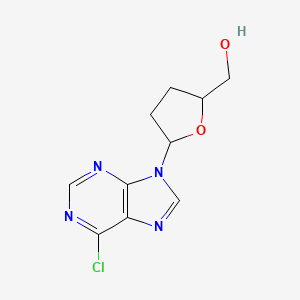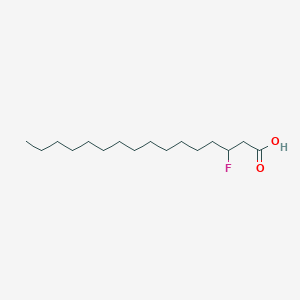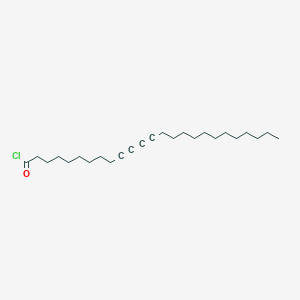
Tetratriacontamethylhexadecasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriacontamethylhexadecasilane is a chemical compound with the molecular formula C34H102Si16. It belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes multiple silicon atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontamethylhexadecasilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the desired product is obtained. For example, the reaction might be carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetratriacontamethylhexadecasilane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to remove oxygen or add hydrogen to the compound.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols or siloxanes, while substitution could produce various organosilicon derivatives.
Scientific Research Applications
Tetratriacontamethylhexadecasilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of tetratriacontamethylhexadecasilane involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or proteins, altering their function or stability. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or material science.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with four silicon atoms.
Polydimethylsiloxane: A polymeric organosilicon compound with repeating silicon-oxygen units.
Uniqueness
Tetratriacontamethylhexadecasilane is unique due to its high silicon content and complex structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and unique electronic properties.
Properties
CAS No. |
132316-94-0 |
|---|---|
Molecular Formula |
C34H102Si16 |
Molecular Weight |
960.5 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C34H102Si16/c1-35(2,3)37(7,8)39(11,12)41(15,16)43(19,20)45(23,24)47(27,28)49(31,32)50(33,34)48(29,30)46(25,26)44(21,22)42(17,18)40(13,14)38(9,10)36(4,5)6/h1-34H3 |
InChI Key |
ZPNIJLKWYKFZMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


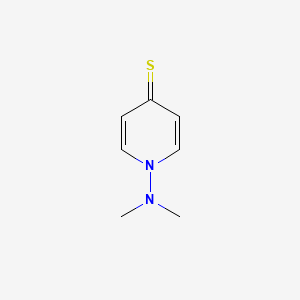
silane](/img/structure/B14277367.png)
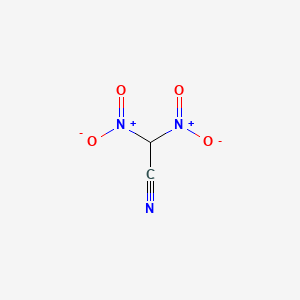
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
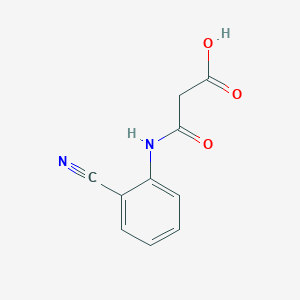
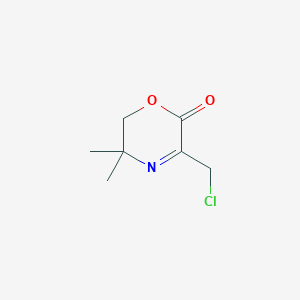
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
